- Solvent Mixture Induced Self Assembly of a Terthiophene Based Rod-Coil Block Co-oligomer, Journal of Physical Chemistry B, 2011, 115(26), 8458-8464

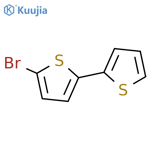

Cas no 94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene)

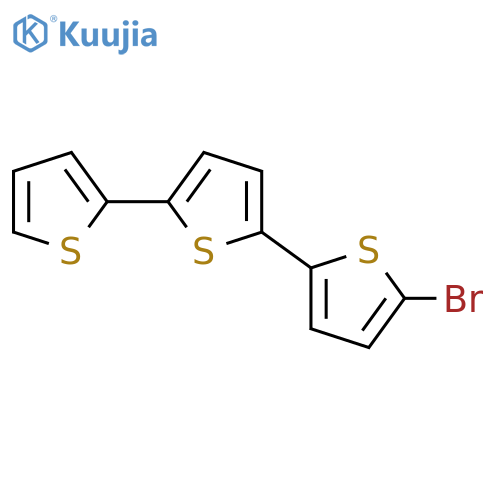

94581-95-0 structure

Nome del prodotto:2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

- 2-Bromoterthiophene

- 2-bromo-2,2',5',2"-terthiophene

- 5-Brom-[6]chinolylamin

- 5-Brom-6-aminochinolin

- 5-bromo-[6]quinolylamine

- 5-bromo-<2,2',5',2''>-terthiophene

- 5-bromo-2,2':5',2''-terthienyl

- 5-bromo-quinolin-6-ylamine

- 6-amino-5-bromoquinoline

- 6-Quinolinamine,5-bromo-(9CI)

- 5-Bromo-2,2′:5′,2′′-terthiophene (ACI)

- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)thiophene

- 2-Bromo-5,2′:5′,2′′-terthiophene

- 5-Bromo-α-terthienyl

- .alpha.-T Br deriv.

- SCHEMBL498603

- 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene

- 5-Bromo-2,2':5',2'-terthiophene

- 2,2':5',2''-Terthiophene, 5-bromo-

- 2-Bromo-terthiophene

- DTXSID70915435

- 5-bromo-2,2':5',2''-terthiophene

- AS-39318

- MFCD03414677

- 5-Bromo-2,2':5',2''-terthiophene, 97%

- 2-bromo-5-[5-(2-thienyl)-2-thienyl]thiophene

- HNMURGGRBMOMLO-UHFFFAOYSA-N

- 94581-95-0

- AKOS024405377

-

- MDL: MFCD03414677

- Inchi: 1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H

- Chiave InChI: HNMURGGRBMOMLO-UHFFFAOYSA-N

- Sorrisi: BrC1=CC=C(C2=CC=C(C3=CC=CS3)S2)S1

Proprietà calcolate

- Massa esatta: 326.89700

- Massa monoisotopica: 325.88933g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 16

- Conta legami ruotabili: 2

- Complessità: 248

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 84.7Ų

- XLogP3: 5.4

Proprietà sperimentali

- PSA: 81.78000

- LogP: 5.78400

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Informazioni sulla sicurezza

- Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII

- Codice categoria di pericolo: 25-37/38-41

- Istruzioni di sicurezza: 26-39-45

-

Identificazione dei materiali pericolosi:

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AC92686-250mg |

2-BRomoterthiophene |

94581-95-0 | 95% | 250mg |

$59.00 | 2024-07-18 | |

| Crysdot LLC | CD11006467-250mg |

2-BRomoterthiophene |

94581-95-0 | 95+% | 250mg |

$410 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-100mg |

5-Bromo-2,2':5',2''-terthiophene |

94581-95-0 | 98% | 100mg |

¥340.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-1g |

5-Bromo-2,2':5',2''-terthiophene |

94581-95-0 | 98% | 1g |

¥1736.00 | 2024-04-24 | |

| abcr | AB455957-250mg |

2-Bromo-terthiophene; . |

94581-95-0 | 250mg |

€180.20 | 2024-08-03 | ||

| 1PlusChem | 1P006AGE-5g |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

94581-95-0 | 95% | 5g |

$667.00 | 2023-12-15 | |

| 1PlusChem | 1P006AGE-1g |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

94581-95-0 | 95% | 1g |

$222.00 | 2023-12-15 | |

| A2B Chem LLC | AC92686-100mg |

2-BRomoterthiophene |

94581-95-0 | 95% | 100mg |

$31.00 | 2024-07-18 | |

| 1PlusChem | 1P006AGE-250mg |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

94581-95-0 | 95% | 250mg |

$80.00 | 2024-04-19 | |

| Alichem | A169006252-250mg |

2-Bromo-terthiophene |

94581-95-0 | 98% | 250mg |

$409.86 | 2023-08-31 |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt

Riferimento

- Non-symmetrical oligothiophenes with 'incompatible' substituents, Tetrahedron, 2007, 63(4), 941-946

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 min, rt; 2.5 h, 0 °C

Riferimento

- Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine Catalysts, Macromolecules (Washington, 2017, 50(23), 9121-9127

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C

1.2 Reagents: Indium trichloride ; -78 °C → rt

1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C

1.2 Reagents: Indium trichloride ; -78 °C → rt

1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C

Riferimento

- Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics, Organic & Biomolecular Chemistry, 2012, 10(19), 3892-3898

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran

Riferimento

- Base-promoted decarbonylation of bithiophene and terthiophene aldehydes, Sulfur Letters, 1998, 21(6), 247-252

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

Riferimento

- 3D-Hybrid networks with controllable electrical conductivity from the electrochemical deposition of terthiophene-functionalized polyphenylene dendrimers, Angewandte Chemie, 2005, 44(16), 2447-2451

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt

Riferimento

- Effect of End-capping Functional Groups on the Optoelectronic Properties of Oligothiophene Derivatives, Chinese Journal of Chemistry, 2012, 30(10), 2401-2410

Metodo di produzione 8

Condizioni di reazione

1.1R:Bromosuccinimide, S:CHCl3, S:AcOH

Riferimento

- Preparation of α-quater-, α-sexi-, and α-octithiophenes, Heterocycles, 1987, 26(7), 1793-6

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid , Chloroform ; 16 h, rt

Riferimento

- Preparation of thiophene compounds as antiinflammatory and antitumor agents, United States, , ,

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Novel nucleoside analogues with fluorophores replacing the DNA base, Helvetica Chimica Acta, 1999, 82(12), 2160-2171

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ; 10 min, rt

Riferimento

- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

Riferimento

- Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and Sexithiophenes, Journal of Organic Chemistry, 2004, 69(14), 4821-4828

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 h, -20 °C; 90 min, -20 °C; 14 h, rt

Riferimento

- Fluorescent nucleoside analogs and combinatorial fluorophore arrays comprising same, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

Riferimento

- Selective and efficient syntheses of phototoxic 2,2':5',2''-terthiophene derivatives bearing a functional substituent in the 3'- or the 5-position, Tetrahedron, 1991, 47(39), 8443-60

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; -20 °C; 20 h, -20 °C

Riferimento

- Toward the Rational Design of Conjugated Oligomers and Polymers: Systematic Study of the Substituent Effect in Oligothiophenes, Israel Journal of Chemistry, 2014, 54(5-6), 723-735

Metodo di produzione 16

Condizioni di reazione

Riferimento

- Preparation of thiophene derivatives as immunostimulants, United States, , ,

Metodo di produzione 17

Condizioni di reazione

Riferimento

- thiophene compounds as antivirus, antiinflammatory, and immunoregulatory agents, Japan, , ,

Metodo di produzione 18

Condizioni di reazione

Riferimento

- Selective synthesis of α-substituted oligothiophenes, Synthesis, 1993, (11), 1099-103

Metodo di produzione 19

Condizioni di reazione

Riferimento

- Preparation of terthienyls and analogs as phototoxic insecticides, United States, , ,

Metodo di produzione 20

Condizioni di reazione

Riferimento

- Preparation of thiophene derivatives as drugs, United States, , ,

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Raw materials

- 5-Bromo-2,2-bithiophene 96%

- 2,2':5',2''-Terthiophene

- 2,5-Dibromothiophene

- 5''-Bromo-2,2':5',2''-terthiophene-5-carbaldehyde

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Preparation Products

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Letteratura correlata

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene) Prodotti correlati

- 1902152-20-8(Quinoxaline, 6,7-dibromo-)

- 669556-53-0(2H-Pyran,tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-)

- 1896530-86-1(2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-hydroxyacetic acid)

- 4783-65-7(1-Benzyl-2-piperidone)

- 847653-89-8(Methyl (Z)-2-(chloromethyl)-3-(4-fluorophenyl)acrylate)

- 941923-21-3(1-(3,4-dimethoxyphenyl)methyl-3-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea)

- 2228684-28-2(3-amino-2-{bicyclo2.2.1hept-5-en-2-yl}propan-1-ol)

- 883444-33-5(3-fluoro-2,2-dimethylpropan-1-ol)

- 1187168-55-3(4-(4-Methyl-2-pyridyl)benzonitrile)

- 37170-50-6(Butoxy(tert-butyl)dimethylsilane)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:94581-95-0)2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Purezza:99%/99%

Quantità:1g/5g

Prezzo ($):220/641